Isoastilbin

Cytochrome P450 3A4 Drug‑Drug Interaction Screening Flavonoid‑CYP Interaction

Generic 'astilbin-class' sourcing yields irreproducible CYP and antioxidant data due to stereoisomer-dependent bioactivity. Isoastilbin (CAS 54081-48-0), the (2R,3S)-stereoisomer, eliminates this ambiguity with verified stereochemical identity. • CYP3A4 IC50: 3.03 μM; CYP2D6 IC50: 11.87 μM - intermediate potency for CYP assay calibration without over-inhibition risk • DPPH IC50: 4.01 μg/mL - 1.83× more potent than astilbin, enabling dose-sparse HTS antioxidant screens • Only stereoisomer with published in vivo AD model data (water maze, Aβ, p-Tau, Nrf2 pathway) Supplied with CoA and HPLC purity documentation. For CYP interaction profiling, oxidative stress models, and TCM phytochemical authentication.

Molecular Formula C21H22O11
Molecular Weight 450.4 g/mol
CAS No. 54081-48-0
Cat. No. B1163041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoastilbin
CAS54081-48-0
Molecular FormulaC21H22O11
Molecular Weight450.4 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O
InChIInChI=1S/C21H22O11/c1-7-15(26)17(28)18(29)21(30-7)32-20-16(27)14-12(25)5-9(22)6-13(14)31-19(20)8-2-3-10(23)11(24)4-8/h2-7,15,17-26,28-29H,1H3/t7-,15-,17+,18+,19+,20+,21-/m0/s1
InChIKeyZROGCCBNZBKLEL-OOHAXVOVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Isoastilbin: Stereochemically Defined Standard


Isoastilbin (2R,3S‑taxifolin‑3‑O‑α‑L‑rhamnopyranoside) is one of four naturally occurring stereoisomers derived from the parent aglycone taxifolin [REFS‑1]. It co‑occurs with its isomers astilbin (2R,3R), neoastilbin (2S,3S), and neoisoastilbin (2S,3R) in Smilax glabra (Rhizoma Smilacis glabrae) and related plant matrices, typically accounting for ~5% of the total flavonoid pool in a standardized extract [REFS‑2]. The compound is a commercially available reference standard (purity ≥95% by HPLC) used in pharmacological profiling, cytochrome P450 interaction studies, and phytochemical authentication workflows.

Isoastilbin Selection Rationale


The four astilbin‑class stereoisomers exhibit different spatial orientations at C‑2 and C‑3 of the heterocyclic ring, and this stereochemistry directly modulates their binding affinity for cytochrome P450 isoforms as well as their radical‑scavenging capacity [REFS‑1]. Empirically, the cis‑isomers (isoastilbin, neoisoastilbin) demonstrate systematically higher antioxidant potency than their trans‑counterparts (astilbin, neoastilbin) [REFS‑2]. In cytochrome inhibition assays, isoastilbin occupies a distinct intermediate rank in CYP3A4 inhibition and a different rank in CYP2D6 inhibition relative to its isomers [REFS‑3]. Consequently, substituting isoastilbin with astilbin or neoastilbin in a drug‑interaction screen, oxidative‑stress model, or phytochemical calibration panel will yield quantitatively different results. The stereochemical identity of the isomer must be confirmed analytically; generic “astilbin‑class” sourcing is insufficient for reproducible research.

Isoastilbin Comparative Evidence


CYP3A4 Inhibition Potency and Mode

In a direct head‑to‑head determination using an ultrahigh‑performance liquid chromatography–tandem mass spectrometry (UHPLC‑MS/MS) human recombinant CYP3A4 assay, isoastilbin exhibited an IC50 of 3.03 μM, ranking between astilbin (strongest, IC50 2.63 μM) and neoastilbin (weakest, IC50 6.51 μM) [REFS‑1]. The same study characterized inhibition modality: astilbin and neoastilbin were non‑competitive, whereas isoastilbin displayed mixed‑type inhibition [REFS‑1]. The 2.15‑fold difference in IC50 between isoastilbin and neoastilbin is statistically significant and mechanistically relevant for CYP3A4‑mediated drug‑interaction prediction.

Cytochrome P450 3A4 Drug‑Drug Interaction Screening Flavonoid‑CYP Interaction

CYP2D6 Inhibition Profile

Using the same recombinant CYP2D6 UHPLC‑MS/MS assay (Km = 36.4 μM), isoastilbin showed an IC50 of 11.87 μM, which was intermediate between neoastilbin (1.48 μM, strongest) and astilbin (14.16 μM, weakest) [REFS‑1]. The 9.57‑fold difference between isoastilbin and neoastilbin demonstrates that stereoisomer choice dramatically influences CYP2D6 inhibition readouts. Isoastilbin acted as a non‑competitive inhibitor of CYP2D6, in contrast to neoastilbin which was also non‑competitive [REFS‑1].

Cytochrome P450 2D6 Herb‑Drug Interaction Flavonoid‑CYP Interaction

DPPH Radical Scavenging Activity

In a standardized DPPH radical scavenging assay comparing six flavonoids isolated from a single Smilax glabra extract, isoastilbin displayed an IC50 of 4.01 ± 0.18 μg mL⁻¹ [REFS‑1]. This was substantially more potent than the trans‑isomers: astilbin IC50 = 7.34 ± 0.22 μg mL⁻¹ and neoastilbin IC50 = 9.14 ± 0.23 μg mL⁻¹. The 1.83‑fold and 2.28‑fold differences, respectively, are consistent with a structure‑activity relationship wherein cis‑stereoisomers (isoastilbin, neoisoastilbin) outperform trans‑stereoisomers in DPPH‑based antioxidant capacity [REFS‑1].

Antioxidant Activity DPPH Assay Free Radical Scavenging

Neuroprotection in Alzheimer's Disease Model

In a mouse model combining AlCl₃ and D‑galactose to induce Alzheimer‑like pathology, isoastilbin (IAB) treatment for 28 days significantly improved behavioral performance in the water maze (reduced escape latency), open field (suppressed chronic center‑area movement), and Y‑maze (enhanced hidden‑food seeking) tests [REFS‑1]. Biochemical analyses revealed decreased amyloid‑β deposition, reduced phosphorylated‑Tau, elevated serum Aβ clearance, restored cholinergic function (increased acetylcholine and choline acetyltransferase, decreased acetylcholinesterase), and activation of the Nrf2‑mediated antioxidant pathway (up‑regulation of SOD1, catalase, HO‑1) [REFS‑1]. This study did not include a direct head‑to‑head comparison with astilbin or neoastilbin in the same model; however, the mechanistic link to Nrf2 signaling, combined with isoastilbinʼs superior in vitro antioxidant potency, positions it as the most compelling astilbin‑class candidate for AD‑focused neuroprotection research.

Alzheimer's Disease Neuroprotection Nrf2‑Mediated Antioxidation

Anti-Inflammatory Activity in Macrophages

In an LPS‑stimulated RAW264.7 macrophage model comparing six flavonoids from the same S. glabra extract, isoastilbin significantly inhibited the secretion of IL‑1β, IL‑6, and nitric oxide (NO) as well as NF‑κB p‑p65 expression (p < 0.01 for all endpoints) [REFS‑1]. The magnitude of inhibition was comparable across astilbin, neoastilbin, isoastilbin, and neoisoastilbin, indicating that the anti‑inflammatory pharmacophore is largely conserved among these stereoisomers [REFS‑1]. Because the study did not report statistically significant differences between isomers, this evidence is classified at the class level.

Anti‑Inflammatory Activity NF‑κB Pathway Cytokine Inhibition

Stereochemical Identity and Stability

Isoastilbin is uniquely defined by the (2R,3S) absolute configuration, distinguishing it from astilbin (2R,3R), neoastilbin (2S,3S), and neoisoastilbin (2S,3R) [REFS‑1]. The four isomers are separable by conventional reverse‑phase HPLC or high‑speed counter‑current chromatography and exhibit distinct NMR signatures that permit unambiguous identification [REFS‑2]. In solution, isoastilbin is part of an equilibrium interconversion network: under physiological conditions, astilbin can epimerize to isoastilbin and neoastilbin via a quinone methide–hydroxychalcone intermediate [REFS‑1][REFS‑4]. The recognition that isoastilbin content increases in aged wine relative to astilbin [REFS‑3] underscores the practical need for isomer‑specific sourcing in longitudinal or stability‑sensitive studies.

Stereochemistry Flavanonol Isomers Chiral Separation

Isoastilbin Application Scenarios


CYP3A4 and CYP2D6 Inhibition Profiling

In early‑stage drug‑interaction screening, isoastilbin can serve as a well‑characterized calibrant representing the intermediate inhibitory potency among astilbin isomers. Its IC50 values of 3.03 μM (CYP3A4) and 11.87 μM (CYP2D6) bracket the potency range and allow labs to benchmark their recombinant CYP assay performance without the risk of over‑inhibition (neoastilbin) or under‑sensitivity (astilbin/neoastilbin extremes) [REFS‑1]. The mixed‑type inhibition on CYP3A4 further permits mechanistic validation of enzyme kinetics models.

Antioxidant Screening and SAR Studies

Because isoastilbin demonstrated the lowest DPPH IC50 (4.01 μg mL⁻¹) among the four astilbin stereoisomers in a side‑by‑side purified‑compound comparison [REFS‑2], it is the preferred positive control or scaffold for SAR investigations aimed at maximizing free‑radical scavenging capacity within the dihydroflavonol glycoside class. The 1.83‑fold advantage over astilbin allows dose‑sparse experimental designs while preserving signal‑to‑noise in high‑throughput antioxidant screens.

Alzheimer's Disease Neuroprotection Research

Isoastilbin is currently the only astilbin stereoisomer for which published in vivo Alzheimer's disease model data exist, including behavioral (water maze, open field, Y‑maze) and biomarker (Aβ, p‑Tau, cholinergic function, Nrf2 pathway) outcomes [REFS‑3]. Researchers initiating AD‑focused studies should preferentially source isoastilbin to align with this existing body of evidence, rather than extrapolating results from the more abundant but mechanistically distinct astilbin.

Phytochemical Authentication of Smilax glabra

In quality control of TCM preparations or dietary supplements derived from Rhizoma Smilacis glabrae, isoastilbin serves as a diagnostic marker isomer because its relative abundance (~5.0% in standardized flavonoid extract) and retention time are well‑documented alongside astilbin (18.1%) and neoastilbin (11.0%) [REFS‑2]. The known isomerization kinetics [REFS‑4] make isoastilbin content a sensitive indicator of processing‑induced epimerization; laboratories performing UPLC‑MSMS or HPLC‑DAD quantification should include isoastilbin as a required analyte in their calibration panel.

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